5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a tetraazole ring, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves several steps. One common synthetic route includes the following steps:
Formation of the indole nucleus: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the methoxy group: The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Formation of the tetraazole ring: The tetraazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.
Coupling reactions: The final step involves coupling the synthesized intermediates to form the desired compound.
Chemical Reactions Analysis
Scientific Research Applications
5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can be compared with other indole derivatives, such as:
5-fluoro-2-(1H-indol-1-yl)benzamide: Similar structure but lacks the methoxy and tetraazole groups.
N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but lacks the fluorine atom.
5-fluoro-N-[2-(1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure but lacks the methoxy group.
These comparisons highlight the unique features of 5-fluoro-N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide, such as the presence of the fluorine atom, methoxy group, and tetraazole ring, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C19H17FN6O2 |
---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
5-fluoro-N-[2-(4-methoxyindol-1-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17FN6O2/c1-28-18-4-2-3-16-14(18)7-9-25(16)10-8-21-19(27)15-11-13(20)5-6-17(15)26-12-22-23-24-26/h2-7,9,11-12H,8,10H2,1H3,(H,21,27) |
InChI Key |
DIQNTMUQSDUVOW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
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